Altertoxin I
Overview
Description
Altertoxin I is a mycotoxin produced by molds of the genus Alternaria, which are common food pathogens responsible for the spoilage of fruits, vegetables, grains, and nuts . This compound is known for its mutagenic and cytotoxic properties, making it a significant concern in food safety and toxicology .
Biochemical Analysis
Biochemical Properties
Altertoxin I plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. It has been shown to exhibit acute toxicity in mice and cytotoxicity to bacterial and mammalian cells . This compound interacts with various enzymes and proteins, leading to the inhibition of normal cellular functions. For instance, it can cause DNA damage, which is indicative of its genotoxic potential . The interactions of this compound with these biomolecules are primarily through binding interactions that disrupt normal biochemical processes.
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can cause histopathological damages in the liver, kidney, and spleen . Additionally, it has been observed to induce DNA damage, which can lead to mutations and potentially cancer . The impact of this compound on cell signaling pathways and gene expression further underscores its potential to disrupt normal cellular functions and contribute to disease development.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It has been shown to inhibit certain enzymes, leading to the disruption of normal metabolic processes . Additionally, this compound can bind to DNA, causing structural damage and interfering with replication and transcription processes . These molecular interactions highlight the compound’s potential to cause significant cellular and molecular disruptions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can cause DNA damage and other cellular disruptions over extended periods . The stability of this compound in various conditions and its potential for degradation are critical considerations for understanding its long-term impact on cells and tissues.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may cause mild cellular disruptions, while higher doses can lead to significant toxic or adverse effects . Threshold effects have been observed, where certain dosages result in noticeable changes in cellular function and health outcomes. High doses of this compound have been associated with acute toxicity, DNA damage, and other adverse health effects in animal models .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity and effects. The compound undergoes biotransformation in vivo, with phase-I and phase-II metabolic processes contributing to its metabolism . Enzymes such as cytochrome P450 are involved in the metabolism of this compound, leading to the formation of metabolites that can be excreted from the body . These metabolic pathways are crucial for understanding the compound’s bioavailability and potential health risks.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors, including transporters and binding proteins. This compound can be transported across cell membranes and distributed to different cellular compartments . The localization and accumulation of this compound in specific tissues can affect its activity and potential toxicity. Understanding the transport mechanisms and distribution patterns of this compound is essential for assessing its impact on health.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . The subcellular localization of this compound can affect its interactions with biomolecules and its overall impact on cellular processes. Studying the localization patterns of this compound provides insights into its mechanism of action and potential health effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: Altertoxin I is typically isolated from the fermentation of Alternaria species. The preparation involves extracting the crude toxin using ethyl acetate from acetone washes of the fungal culture . The extract is then separated using a two-phase solvent system composed of n-hexane, ethyl acetate, methanol, and water in the ratio of 2:5:5:6 . The collected fractions are analyzed by liquid chromatography and identified by electron ionization mass spectrometry and nuclear magnetic resonance analysis .
Industrial Production Methods: Currently, there is no practical method for the industrial synthesis of this compound. The compound is usually obtained through preparative high-speed counter-current chromatography, which can isolate milligram levels of the target compound per run .
Chemical Reactions Analysis
Types of Reactions: Altertoxin I undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Typically involves reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Commonly uses reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Often involves nucleophiles like halides or amines under conditions that facilitate the substitution reaction.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce reduced forms of the toxin.
Scientific Research Applications
Altertoxin I has several scientific research applications:
Chemistry: Used as a model compound to study the synthesis and reactivity of perylenequinone derivatives.
Biology: Investigated for its mutagenic and cytotoxic effects on bacterial and mammalian cells.
Medicine: Studied for its potential role in carcinogenicity and its interactions with cellular pathways.
Industry: Monitored as a contaminant in food safety studies to ensure the safety of agricultural products.
Mechanism of Action
Altertoxin I exerts its effects through multiple mechanisms. It has been shown to inhibit casein kinase 2, a ubiquitous enzyme involved in various cellular processes . This inhibition can influence estrogen receptor transcription and DNA-binding affinity, potentially leading to estrogenic effects . Additionally, this compound can interact with the nuclear factor erythroid-derived 2-like 2/antioxidant response element pathway, which is involved in the cellular response to oxidative stress .
Comparison with Similar Compounds
Altertoxin II: Another mycotoxin produced by Alternaria species, known for its cytotoxicity and ability to inhibit casein kinase 2.
Altertoxin III: A related compound with a different structural arrangement, also produced by Alternaria species.
Alternariol: A mycotoxin with similar mutagenic properties but different structural features.
Uniqueness: Altertoxin I is unique due to its specific structural arrangement and its potent mutagenic and cytotoxic effects. Its ability to inhibit casein kinase 2 and interact with the nuclear factor erythroid-derived 2-like 2/antioxidant response element pathway distinguishes it from other similar compounds .
Properties
IUPAC Name |
(12S,12aS,12bR)-4,9,12,12b-tetrahydroxy-2,11,12,12a-tetrahydro-1H-perylene-3,10-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O6/c21-10-3-1-8-9-2-4-11(22)17-12(23)5-6-20(26,18(9)17)19-14(25)7-13(24)16(10)15(8)19/h1-4,14,19,21-22,25-26H,5-7H2/t14-,19+,20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJIALGLHOBXNAT-KPOBHBOGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C3C(CC(=O)C4=C(C=CC(=C34)C5=C2C(=C(C=C5)O)C1=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@]2([C@@H]3[C@H](CC(=O)C4=C(C=CC(=C34)C5=C2C(=C(C=C5)O)C1=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40971689 | |
Record name | 1,4,9,12a-Tetrahydroxy-1,2,11,12,12a,12b-hexahydroperylene-3,10-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40971689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56258-32-3 | |
Record name | Altertoxin I | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56258-32-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Altertoxin I | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056258323 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,4,9,12a-Tetrahydroxy-1,2,11,12,12a,12b-hexahydroperylene-3,10-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40971689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (12S,12aS,12bR)-4,9,12,12b-tetrahydroxy-2,11,12,12a-tetrahydro-1H-perylene-3,10-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Feasible Synthetic Routes
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